Comparative Antifungal Potency: A Critical Data Gap Between Target Compound and its Des-methyl Analog
A primary head-to-head quantitative comparison between N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide and its closest commercially available analog, 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide (CAS 700855-87-4), is currently absent from the public domain. The SAR framework for this compound class indicates that the 4-methyl substituent on the sulfonylphenyl ring is a critical determinant of antifungal potency [1]. Until a direct head-to-head assay is performed, any claim of differentiated potency is unsupported. This evidence gap represents a high-priority opportunity for end-users to generate proprietary data.
| Evidence Dimension | Antifungal IC50 (μg/mL) / Inhibition zone (mm) against a standard fungal panel (e.g., C. albicans, F. graminearum) |
|---|---|
| Target Compound Data | Not publicly available. |
| Comparator Or Baseline | CAS 700855-87-4: Not publicly available. Commercial fungicides (Chlorothalonil, Dimethomorph, etc.): IC50 values at 500 mg/L are reported for the broader compound series [1]. |
| Quantified Difference | Unquantifiable due to missing data for the target compound. |
| Conditions | Standard in vitro antifungal microdilution or mycelial growth inhibition assay, as per CLSI/EUCAST guidelines or similar. |
Why This Matters
Without comparative antifungal data, a procurement decision cannot be scientifically justified over the cheaper, more widely accessible des-methyl analog (CAS 700855-87-4) for antifungal screening programs.
- [1] Wang, B.-L., Shi, Y.-X., Zhang, S.-J., Ma, Y., Wang, H.-X., Zhang, L.-Y., Wei, W., Liu, X.-H., Li, Y.-H., Li, Z.-M., & Li, B.-J. (2016). Syntheses, biological activities and SAR studies of novel carboxamide compounds containing piperazine and arylsulfonyl moieties. European Journal of Medicinal Chemistry, 117, 168-182. View Source
